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molecular formula HO2- B8580321 Hydrogenperoxide(1-) CAS No. 14691-59-9

Hydrogenperoxide(1-)

Cat. No. B8580321
M. Wt: 33.007 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329294

Procedure details

The direct introduction of a hydroxyl group at the 17 position of progesterone, protected as its Δ3,5 methyl enol ether, would be a valuable process for the synthesis of 17α-hydroxyprogesterone, and could be readily adapted to other corticosteroid intermediates. Unfortunately, this oxidation has heretofore been a poor process. D. Barton [J. Chem. Soc., 1578(1962)] developed a method for the hydroperoxylation of the 17(20)-enolate of 3-ethoxypregna-3,5-dien-20-one using oxygen and potassium and tert-butyl alcohol, dimethylformamide (DMF), and tetrahydrofuran (THF). The intermediate hydroperoxide was isolated in 30% yield and hydrolyzed to 17α-hydroperoxyprogesterone in 75% yield. This process was ultimately improved when J. Garnder [J. Org. Chem., 33, 3294(1968)] found that the addition of trialkylphosphites reduced the intermediate hydroperoxide to the alcohol in situ and was stable to the reaction conditions. Gardner used his modifications of the Barton procedure to oxygenate pregnen-20-ones to their 17α-hydroxy compounds; in a similar fashion, pregnan-20-ones, were converted in yields between 60-70 %.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
corticosteroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
17(20)-enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-ethoxypregna-3,5-dien-20-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
CC([C@@H]1[C@@]2(C)CC[C@@H]3[C@]4(C)C(=CC(CC4)=O)CC[C@H]3[C@@H]2CC1)=[O:3].[CH3:24][C:25]([C@:27]1([OH:47])[C@@:31]2([CH3:46])[CH2:32][CH2:33][C@@H:34]3[C@:44]4([CH3:45])[C:38](=[CH:39][C:40]([CH2:42][CH2:43]4)=[O:41])[CH2:37][CH2:36][C@H:35]3[C@@H:30]2[CH2:29][CH2:28]1)=[O:26].C(OC1CC[C@@]2(C)C(=CC[C@@H]3[C@@H]2CC[C@@]2(C)[C@H]3CC[C@@H]2C(=O)C)C=1)C.[O:73]=[O:74].[K]>O1CCCC1.CN(C)C=O.C(O)(C)(C)C>[O-:73][OH:74].[CH3:24][C:25]([C@:27]1([O:47][OH:3])[C@@:31]2([CH3:46])[CH2:32][CH2:33][C@@H:34]3[C@:44]4([CH3:45])[C:38](=[CH:39][C:40]([CH2:42][CH2:43]4)=[O:41])[CH2:37][CH2:36][C@H:35]3[C@@H:30]2[CH2:29][CH2:28]1)=[O:26] |^1:74|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Step Five
Name
methyl enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Step Seven
Name
corticosteroid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
17(20)-enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
3-ethoxypregna-3,5-dien-20-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC2=CC[C@H]3[C@@H]4CC[C@H](C(C)=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]O
Name
Type
product
Smiles
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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